molecular formula C20H21NO3 B137585 N-Desmethyl Olopatadine CAS No. 113835-92-0

N-Desmethyl Olopatadine

Cat. No.: B137585
CAS No.: 113835-92-0
M. Wt: 323.4 g/mol
InChI Key: VQMJUHOJPCPUAM-IDUWFGFVSA-N
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Description

N-Desmethyl Olopatadine is a metabolite of Olopatadine, a selective histamine H1 antagonist used primarily in the treatment of allergic conjunctivitis and rhinitis. This compound is characterized by its molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . It is structurally related to Olopatadine but lacks one methyl group, which significantly influences its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Olopatadine typically involves the demethylation of Olopatadine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale demethylation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the compound while achieving efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Olopatadine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride.

    Substitution: Substitution reactions can occur under various conditions, depending on the desired product.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .

Scientific Research Applications

N-Desmethyl Olopatadine has several applications in scientific research, including:

Comparison with Similar Compounds

    Olopatadine: The parent compound, used widely in allergy treatment.

    Doxepin: A structural analog with minimal anti-allergic activity.

    Ketotifen: Another histamine H1 antagonist used in allergy treatment.

Uniqueness: N-Desmethyl Olopatadine is unique due to its specific demethylated structure, which influences its pharmacological profile. Compared to Olopatadine, it may exhibit different binding affinities and metabolic stability, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMJUHOJPCPUAM-IDUWFGFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556304
Record name {(11Z)-11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113835-92-0
Record name N-Desmethyl olopatadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113835920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {(11Z)-11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL OLOPATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B32K679JBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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